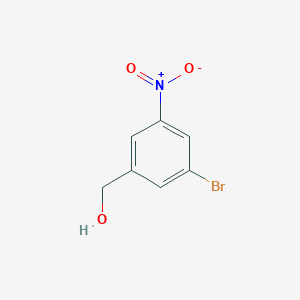

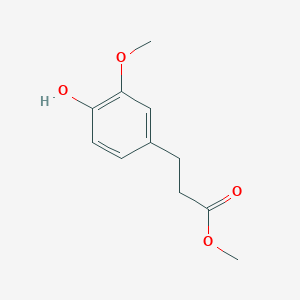

(3-溴-5-硝基苯基)甲醇

描述

The compound “(3-Bromo-5-nitrophenyl)methanol” is a brominated nitrophenol derivative with potential applications in various chemical reactions. While the specific compound is not directly studied in the provided papers, related bromonitroalkanes and bromonitroalkenes have been investigated, which can offer insights into the reactivity and properties of “(3-Bromo-5-nitrophenyl)methanol”.

Synthesis Analysis

The synthesis of bromonitro compounds typically involves the introduction of bromine and nitro groups into aromatic compounds. Although the exact synthesis of “(3-Bromo-5-nitrophenyl)methanol” is not detailed in the provided papers, similar compounds have been synthesized through halogenation and nitration reactions. For instance, the preparation of 4'-substituted 3-bromo-4-nitrobiphenyls involved halogenation and nitration steps . These methods could potentially be adapted for the synthesis of “(3-Bromo-5-nitrophenyl)methanol”.

Molecular Structure Analysis

The molecular structure of bromonitro compounds can be analyzed using computational methods such as Density Functional Theory (DFT). A DFT study on a related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provided insights into the molecular structure through IR and normal mode analysis . Such studies are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Bromonitro compounds are known to undergo various chemical reactions. For example, 2-bromo-2-nitropropane-1,3-diol decomposes in aqueous base to yield multiple products through different pathways, indicating the potential reactivity of the bromo and nitro groups . Similarly, reactions of bromonitroalkenes with triphenylphosphine in methanol have been studied, leading to the formation of rearranged phosphonium salts and other products . These findings suggest that “(3-Bromo-5-nitrophenyl)methanol” could also participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonitro compounds are influenced by the presence of bromo and nitro substituents. The kinetics of reactions involving these compounds, such as the debromination of 3-bromo-4-nitrobiphenyls, have been correlated with substituent effects using Hammett relationships . Additionally, the reactivity of 2-bromo-3-nitro-5-X-thiophens with anilines in methanol has been studied, providing insights into the influence of different substituents on reaction rates . These studies can help predict the behavior of “(3-Bromo-5-nitrophenyl)methanol” in various environments.

科学研究应用

降解速率研究

勃念泊(2-溴-2-硝基丙烷-1,3-二醇)是(3-溴-5-硝基苯基)甲醇的化学类似物,其在各种条件下的降解速率已得到研究,这在化妆品防腐中至关重要。添加化妆品成分、温度、阳光和紫外线辐射等因素对其降解的影响已得到分析。这项研究对于了解化妆品产品的稳定性至关重要(Matczuk、Obarski 和 Mojski,2012)来源。

降解产物鉴定

勃念泊及其降解产物的测定和稳定性一直是研究的主题。已经开发出一种涉及反相高效液相色谱的方法,这对于确保含有勃念泊的产品的可靠性和安全性至关重要(Wang、Provan 和 Helliwell,2002)来源。

在有机合成和催化中的应用

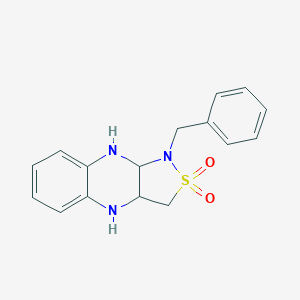

合成化学

1-(苯甲磺酰基)-3-(4-硝基苯基)-1,2,3,4-四氢喹喔啉-2-基甲苯的合成和分析突出了溴和硝基取代化合物在开发新化学实体中的作用。此类研究有助于扩展具有材料科学和药物应用潜力的有机化合物库(Borbulevych,2007)来源。

催化和反应研究

对 2-溴-5-硝基噻吩等化合物的反应动力学的研究提供了溶剂组成和反应条件对化学过程影响的见解。了解这些参数对于优化工业和实验室规模的反应至关重要(Harifi-Mood 和 Mousavi-Tekmedash,2013)来源。

在药理学和生物化学中的应用

抗菌研究

对红藻类植物海牛角菜的研究导致了具有显着抗菌特性的溴酚的鉴定。这一发现对于开发新的抗生素和了解海洋生物的化学防御机制至关重要(Xu 等,2003)来源。

光化学反应机理

对硝基苄基化合物的研究,包括从该化合物中释放甲醇的释放机制,可为设计光响应材料及其在包括药物输送系统和光刻在内的各个领域的应用提供宝贵的见解(Il'ichev、Schwörer 和 Wirz,2004)来源。

生物活性化合物合成

从相关的化学结构开始,对生物活性化合物的全合成展示了这些化合物在材料合成中的重要性,为合成具有潜在生物活性的天然化合物提供了途径(Akbaba 等,2010)来源。

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302+H312+H332, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, and may cause respiratory irritation .

属性

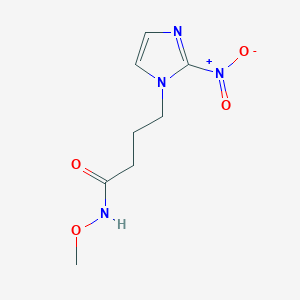

IUPAC Name |

(3-bromo-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGOPRKQQGTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564822 | |

| Record name | (3-Bromo-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-nitrophenyl)methanol | |

CAS RN |

139194-79-9 | |

| Record name | (3-Bromo-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

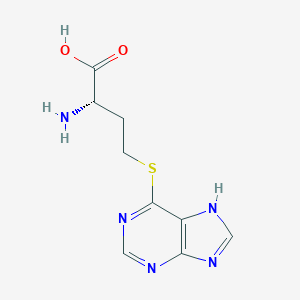

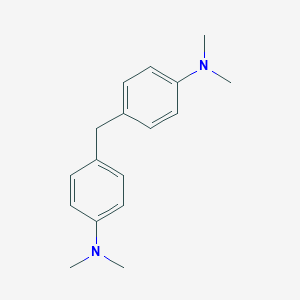

![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)